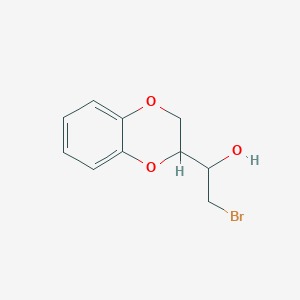

1-(1,4-Benzodioxan-2-yl)-2-bromoethanol

Description

Contextualization of 1,4-Benzodioxane (B1196944) Scaffold in Organic and Medicinal Chemistry Research

The 1,4-benzodioxane moiety is a prominent and enduring scaffold in the field of medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. tsijournals.com This heterocyclic system is a common building block for molecules designed to interact with a wide array of pharmacological targets. unimi.it Its structural rigidity and potential for stereoisomerism, particularly when substituted at the 2-position, are key features that medicinal chemists exploit to achieve specific interactions with biological targets. unimi.it

The applications of the 1,4-benzodioxane scaffold are diverse, with derivatives showing activity as antagonists for adrenergic receptors, and modulators of the catecholaminergic and dopaminergic systems. unimi.it Furthermore, research has demonstrated that compounds incorporating this structure can exhibit a broad spectrum of physiological effects, including anti-inflammatory, antioxidant, antimicrobial, and antitumor activities. researchgate.netconnectjournals.com The versatility of the 1,4-benzodioxane framework has made it a subject of continuous investigation for the development of new therapeutic agents. tsijournals.com

Below is a table summarizing the diverse biological activities associated with the 1,4-benzodioxane scaffold.

Table 1: Biological Activities of 1,4-Benzodioxane Derivatives| Biological Activity | Therapeutic Area |

|---|---|

| α-Adrenergic Blocking | Cardiovascular |

| Neuroleptic | CNS Disorders |

| Anti-inflammatory | Inflammatory Diseases |

| Hypolipidemic | Metabolic Disorders |

| Antitumor | Oncology |

| Antimicrobial | Infectious Diseases |

| Antioxidant | Various |

Significance of Bromoethanol Derivatives in Synthetic Organic Transformations

Bromoethanol and its derivatives are valuable intermediates in synthetic organic chemistry due to the presence of two reactive functional groups: a hydroxyl group and a bromine atom. The bromine atom, being a good leaving group, facilitates a range of nucleophilic substitution reactions. nbinno.com This reactivity allows for the introduction of various functionalities, making bromoethanol derivatives key building blocks in the synthesis of more complex molecules. nbinno.com

These compounds are utilized in the production of pharmaceuticals, polymers, surfactants, and pesticides. nbinno.com In pharmaceutical synthesis, the bromoethanol moiety can be used to introduce a hydroxyethyl (B10761427) group onto a target molecule. Common transformations of bromoethanol derivatives include etherification, esterification, and substitution of the bromine with nitrogen, sulfur, or carbon nucleophiles. Furthermore, under basic conditions, they can undergo intramolecular cyclization to form epoxides, which are themselves highly useful and reactive intermediates for further chemical synthesis. manac-inc.co.jp The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis, often achieved using reagents like phosphorus tribromide or hydrobromic acid. libretexts.org

The following table outlines the principal types of reactions that bromoethanol derivatives undergo.

Table 2: Common Synthetic Transformations of Bromoethanol Derivatives| Reaction Type | Reagents | Product Type |

|---|---|---|

| Nucleophilic Substitution | Nu- (e.g., R₂NH, RS⁻, CN⁻) | Substituted ethanols |

| Epoxidation (intramolecular) | Base (e.g., NaOH, K₂CO₃) | Epoxides |

| Etherification | R-OH, acid or base catalyst | Ethers |

| Esterification | R-COOH, acid catalyst | Esters |

| Conversion from Alcohols | PBr₃ or HBr | Alkyl Bromides |

Research Trajectories and Unexplored Dimensions of 1-(1,4-Benzodioxan-2-yl)-2-bromoethanol

Specific academic literature detailing the synthesis and application of this compound is not abundant, which suggests that its primary role is likely that of a reactive intermediate rather than a final target molecule. Its chemical structure points towards clear and valuable research trajectories.

One plausible synthetic route to this compound involves the reduction of an α-bromoketone precursor. For instance, the reduction of 2-(2-bromoacetyl)-1,4-benzodioxan with a reducing agent such as sodium borohydride (B1222165) would yield this compound. prepchem.com This positions the title compound as a key stepping stone in the synthetic pathway from α-haloketones to other functionalized 1,4-benzodioxane derivatives.

The most immediate and significant research trajectory for this compound is its use as a precursor to 1,4-benzodioxan-2-yl-ethylene oxide. prepchem.com Treatment of the bromoethanol with a base would induce an intramolecular Williamson ether synthesis, resulting in the formation of a highly reactive epoxide ring. This epoxide is a valuable electrophile that can be opened by a wide variety of nucleophiles to install a diverse range of functional groups at the 2-position of the side chain, leading to novel libraries of 1,4-benzodioxane derivatives for biological screening.

Unexplored dimensions of this compound could involve:

Stereoselective Synthesis: The hydroxyl-bearing carbon is a chiral center. Developing stereoselective reductions of the precursor ketone or chiral resolutions of the racemic bromoethanol would provide access to enantiomerically pure forms. This is particularly important in medicinal chemistry, where different enantiomers often exhibit vastly different biological activities. unimi.it

Nucleophilic Substitution Studies: A systematic investigation of its reactions with a broad panel of nucleophiles (e.g., azides, thiols, amines, cyanides) would create a library of novel 2-substituted ethanol (B145695) derivatives of 1,4-benzodioxane. These new compounds could then be evaluated for the various biological activities associated with the benzodioxane scaffold.

Polymer Chemistry: The bromoethanol functionality could potentially be used to graft the 1,4-benzodioxane moiety onto polymer backbones, potentially imparting new properties to materials.

In essence, the significance of this compound lies not in its own applications, but in its potential as a pivotal intermediate for accessing a wide range of more complex and potentially bioactive molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

2-bromo-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |

InChI |

InChI=1S/C10H11BrO3/c11-5-7(12)10-6-13-8-3-1-2-4-9(8)14-10/h1-4,7,10,12H,5-6H2 |

InChI Key |

NJOHOHGFMQTANR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(CBr)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 1,4 Benzodioxan 2 Yl 2 Bromoethanol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, 1-(1,4-Benzodioxan-2-yl)-2-bromoethanol, suggests a logical disconnection at the carbon-bromine bond. This leads to the immediate precursor, 1-(1,4-Benzodioxan-2-yl)ethanol. This alcohol can be envisioned as arising from the reduction of the corresponding ketone, 2-acetyl-1,4-benzodioxane.

Further disconnection of the acetyl group at the 2-position of the benzodioxane ring points towards a precursor such as 1,4-benzodioxane-2-carboxylic acid or its derivatives (e.g., acid chloride, ester, or Weinreb amide), which are common starting materials for the introduction of side chains at this position. The 1,4-benzodioxane (B1196944) core itself can be disconnected to reveal its fundamental building blocks: a catechol (1,2-dihydroxybenzene) and a three-carbon synthon with two leaving groups, such as 2,3-dibromopropanoic acid or its ester. This retrosynthetic pathway provides a strategic roadmap for the forward synthesis of the target compound.

Approaches to the 1,4-Benzodioxane Core

The 1,4-benzodioxane moiety is a prevalent feature in numerous biologically active compounds, and its synthesis has been extensively studied. unimi.it

Cyclization Reactions for Dioxane Ring Formation

The formation of the 1,4-dioxane (B91453) ring fused to a benzene (B151609) ring is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the condensation of a catechol with a suitable three-carbon electrophile. For instance, the reaction of catechol with ethyl 2,3-dibromopropionate in the presence of a base like potassium carbonate can yield ethyl 1,4-benzodioxane-2-carboxylate. This reaction proceeds via a double Williamson ether synthesis, where the two hydroxyl groups of the catechol sequentially displace the bromine atoms to form the six-membered dioxane ring.

The regioselectivity of this cyclization is a critical aspect, particularly when substituted catechols are used. The reaction conditions, including the choice of solvent and base, can influence the outcome.

Strategies for Benzene Ring Functionalization

Functionalization of the benzene portion of the 1,4-benzodioxane core can be achieved either by starting with a pre-functionalized catechol or by electrophilic aromatic substitution on the pre-formed benzodioxane ring. The directing effects of the ether oxygens of the dioxane ring typically favor substitution at the 6- and 7-positions. Common functionalizations include halogenation, nitration, and Friedel-Crafts reactions, which can be used to introduce a variety of substituents onto the aromatic ring.

Regioselective Synthesis of 2-Substituted 1,4-Benzodioxanes

The introduction of a substituent at the 2-position of the 1,4-benzodioxane ring is crucial for building the desired side chain. A prevalent strategy involves the use of 1,4-benzodioxane-2-carboxylic acid as a key intermediate. unimi.itresearchgate.net This acid can be activated, for example, as an acid chloride or a Weinreb amide, and then reacted with an appropriate nucleophile.

For the synthesis of 2-acetyl-1,4-benzodioxane, 1,4-benzodioxane-2-carboxylic acid can be converted to its Weinreb amide, which upon treatment with a methyl Grignard reagent (MeMgCl), furnishes the desired ketone. unimi.it Alternatively, the aldehyde, 2-formyl-1,4-benzodioxane, can be prepared by the reduction of the corresponding ethyl ester and can serve as a precursor for the ethanol (B145695) side chain. nih.gov

Introduction of the 2-Bromoethanol (B42945) Moiety

The final stage of the synthesis involves the formation of the 2-bromoethanol side chain from the 2-substituted 1,4-benzodioxane precursor.

This two-step transformation begins with the reduction of the ketone, 2-acetyl-1,4-benzodioxane, to the corresponding secondary alcohol, 1-(1,4-benzodioxan-2-yl)ethanol. This reduction can be accomplished using a variety of standard reducing agents. The choice of reagent can be critical if stereocontrol is desired.

| Reducing Agent | Typical Conditions | Stereoselectivity |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or ethanol, room temperature | Generally low, produces a racemic or diastereomeric mixture |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to room temperature | Generally low, produces a racemic or diastereomeric mixture |

| Asymmetric reducing agents (e.g., CBS catalysts) | Aprotic solvent (e.g., THF) | Can provide high enantioselectivity |

Once the alcohol, 1-(1,4-benzodioxan-2-yl)ethanol, is obtained, the hydroxyl group is converted to a bromine atom to yield the final product.

Bromination Reactions in Aliphatic Systems

The conversion of a secondary alcohol to an alkyl bromide can be achieved through several methods, with the most common being treatment with phosphorus tribromide (PBr₃) or the Appel reaction. byjus.comcommonorganicchemistry.comorgosolver.com

Using Phosphorus Tribromide (PBr₃):

This reaction is a reliable method for converting primary and secondary alcohols to their corresponding bromides. byjus.comorgosolver.com The mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, forming a good leaving group. A subsequent S(_N)2 attack by the bromide ion on the carbon bearing the leaving group results in the formation of the alkyl bromide with an inversion of stereochemistry. byjus.comorgosolver.com This method is advantageous as it generally avoids the carbocation rearrangements that can occur with hydrobromic acid. byjus.com

The Appel Reaction:

The Appel reaction provides a mild alternative for the bromination of alcohols. wikipedia.orgorganic-chemistry.orgorgosolver.com This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄). commonorganicchemistry.comwikipedia.org The reaction proceeds via the formation of a phosphonium (B103445) salt, which then activates the alcohol. Similar to the PBr₃ reaction, the final step is an S(_N)2 displacement by the bromide ion, leading to an inversion of configuration at the stereocenter. wikipedia.orgorgosolver.com

| Bromination Method | Reagents | Mechanism | Key Features |

| Phosphorus Tribromide | PBr₃ | S(_N)2 | Good for primary and secondary alcohols; inversion of stereochemistry; avoids carbocation rearrangements. byjus.comorgosolver.com |

| Appel Reaction | PPh₃, CBr₄ | S(_N)2 | Mild conditions; good for primary and secondary alcohols; inversion of stereochemistry. commonorganicchemistry.comwikipedia.orgorgosolver.com |

The presence of the ether linkages in the 1,4-benzodioxane ring is generally compatible with these bromination conditions. masterorganicchemistry.com However, care must be taken to control the reaction conditions to avoid any potential side reactions.

Functional Group Interconversions for Bromoethanol Formation

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. numberanalytics.com In the context of synthesizing this compound, several FGI strategies can be employed to introduce the bromoethanol moiety onto the 1,4-benzodioxane core.

One of the most direct methods involves the reduction of a corresponding α-bromoketone. Specifically, the precursor 2-(2-bromoacetyl)-1,4-benzodioxan can be reduced to the target bromoethanol. prepchem.com This transformation is typically achieved using hydride-based reducing agents.

Another viable pathway involves the transformation of a more accessible functional group, such as an alcohol. For instance, a precursor like 1-(1,4-benzodioxan-2-yl)ethane-1,2-diol could undergo selective bromination of one of the hydroxyl groups. Alternatively, the conversion of a primary alcohol to a bromide can be achieved using standard brominating agents. vanderbilt.edu Epoxide precursors also offer a strategic entry point. The ring-opening of a 2-(oxiran-2-yl)-1,4-benzodioxane with a bromide nucleophile, such as hydrobromic acid or magnesium bromide, would yield the desired bromoethanol structure. The regioselectivity of this ring-opening is a critical factor.

| Precursor | Reagent(s) | Transformation | Key Considerations |

| 2-(2-Bromoacetyl)-1,4-benzodioxan | Sodium borohydride (NaBH₄) | Ketone Reduction | Chemoselectivity (carbonyl vs. bromide). |

| 1-(1,4-Benzodioxan-2-yl)ethene | N-Bromosuccinimide (NBS) in H₂O/DMSO | Halohydrin Formation | Regioselectivity of bromine and hydroxyl addition. |

| 2-(Oxiran-2-yl)-1,4-benzodioxane | HBr or MgBr₂ | Epoxide Ring Opening | Regioselectivity of nucleophilic attack. |

| 1-(1,4-Benzodioxan-2-yl)ethane-1,2-diol | PBr₃ or Ph₃P/CBr₄ | Selective Bromination | Selectivity between primary and secondary alcohols. |

Considerations for Stereochemical Control during Bromoethanol Introduction

Achieving stereochemical control during the introduction of the bromoethanol side chain is crucial, as the biological activity of 2-substituted 1,4-benzodioxanes is often dependent on the absolute configuration of the C2 stereocenter. unimi.itnih.gov The stereochemistry of the final product is influenced by the chosen synthetic route and the nature of the reagents. researchgate.net

When the synthesis proceeds via the reduction of 2-(2-bromoacetyl)-1,4-benzodioxan, the stereochemical outcome at the newly formed hydroxyl-bearing carbon is determined by the facial selectivity of the hydride attack on the carbonyl group. If the C2 position of the benzodioxane ring is already a chiral center, this reduction becomes a diastereoselective process. The steric and electronic environment established by the existing stereocenter will direct the incoming nucleophile, following models such as Felkin-Anh or Cram-chelate, leading to the preferential formation of one diastereomer over the other.

In syntheses that utilize an epoxide intermediate, the stereochemistry is often set during the epoxidation step and transferred to the final product. For instance, the stereoselective epoxidation of a vinyl-substituted benzodioxane, potentially directed by a nearby functional group, creates a chiral epoxide. imperial.ac.uk The subsequent nucleophilic ring-opening by a bromide source typically proceeds with an inversion of configuration at the center of attack, providing a predictable stereochemical outcome. rsc.org The stereospecificity of this SN2-type reaction is a reliable method for controlling the stereochemistry of the resulting bromoethanol.

Stereoselective Synthesis of Chiral this compound

The development of stereoselective synthetic routes is paramount for accessing enantiopure 2-substituted 1,4-benzodioxane derivatives, as chirality can have a profound impact on their pharmacological profiles. unimi.itnih.gov The synthesis of a specific enantiomer of this compound requires precise control over the stereocenter at the 2-position of the benzodioxane ring. This can be achieved through various advanced synthetic strategies, including asymmetric catalysis, chiral pool synthesis, diastereoselective reactions, and enzymatic methods.

Asymmetric Catalysis in Benzodioxane Synthesis

Asymmetric catalysis stands as a powerful tool for the efficient creation of enantiopure molecules. frontiersin.org In recent years, significant progress has been made in the catalytic asymmetric synthesis of the chiral 1,4-benzodioxane core. These methods typically involve the use of a chiral catalyst to induce enantioselectivity in a key ring-forming or hydrogenation step.

One prominent approach is the asymmetric hydrogenation of 2-substituted 1,4-benzodioxine precursors. nih.gov Iridium-based catalyst systems, particularly with chiral ligands such as the BIDIME-dimer, have demonstrated excellent enantioselectivities, often exceeding 99:1 enantiomeric ratio (er), for a wide range of substrates including those with alkyl, aryl, and heteroaryl substituents. nih.govrsc.org Similarly, Rhodium-catalyzed asymmetric hydrogenations using chiral phosphine (B1218219) ligands like ZhaoPhos have also been successfully employed. researchgate.net

Palladium-catalyzed reactions offer another avenue. Methods such as asymmetric intramolecular O-arylative coupling and enantioselective alkene aryloxyarylation reactions have been developed to construct the chiral benzodioxane ring system with high yields and enantioselectivity. nih.govnih.gov These catalytic methods provide a direct and atom-economical route to the chiral benzodioxane scaffold, which can then be further elaborated to the target bromoethanol.

| Catalytic System | Ligand | Reaction Type | Substrate | Enantioselectivity |

| [Ir(cod)Cl]₂ | BIDIME-dimer | Asymmetric Hydrogenation | 2-Alkyl/Aryl-1,4-benzodioxines | Up to >99:1 er nih.gov |

| Rhodium Complex | ZhaoPhos | Asymmetric Hydrogenation | Benzo[b] nih.govresearchgate.netdioxine derivatives | Up to >99% ee researchgate.net |

| Palladium Complex | Chiral Monophosphorus Ligands | Alkene Aryloxyarylation | Allylic alcohols and o-iodophenols | High ee nih.gov |

Chiral Pool Approaches for 2-Substituted Benzodioxanes

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This strategy transfers the inherent chirality of the starting material to the target molecule. While early efforts in synthesizing chiral benzodioxanes relied heavily on this approach, it remains a valid and practical strategy. nih.govnih.gov

A common strategy involves starting from chiral precursors such as (R)- or (S)-glycidol, or derivatives of tartaric acid or carbohydrates. For example, a synthesis could begin with a chiral three-carbon unit which is then elaborated and cyclized with catechol to form the 2-substituted benzodioxane ring.

A more sophisticated example involves the Sharpless asymmetric dihydroxylation of a cinnamyl alcohol derivative to create a chiral triol with high enantiomeric excess (92% ee). rsc.org This triol can be converted into a chiral epoxyalcohol, which then undergoes a Mitsunobu reaction with a phenol (B47542) followed by base-mediated cyclization to yield the chiral 1,4-benzodioxane core. rsc.org This approach ensures that the stereochemistry at the C2 position is established early and with high fidelity.

Diastereoselective and Enantioselective Methodologies for the Bromoethanol Chain

When the chiral center on the benzodioxane ring is already established, the subsequent formation of the bromoethanol side chain must be conducted in a way that controls the stereochemistry of the new chiral center, leading to a specific diastereomer. rsc.org

Diastereoselective Reduction: As mentioned previously, if a chiral 2-(2-bromoacetyl)-1,4-benzodioxan is used as the precursor, the reduction of the ketone is a diastereoselective reaction. The existing stereocenter at C2 directs the hydride attack, leading to one major diastereomer of the final product. The level of diastereoselectivity depends on the steric bulk and electronic properties of the substituents. nih.gov

Enantioselective Methodologies: If the synthesis starts with an achiral benzodioxane precursor, an enantioselective reaction can be used to create the chiral alcohol of the bromoethanol chain. For instance, the enantioselective reduction of achiral 2-(2-bromoacetyl)-1,4-benzodioxan using catalysts like the Corey-Bakshi-Shibata (CBS) catalyst can produce the bromoalcohol with high enantiomeric excess.

Stereospecific Synthesis from Chiral Epoxides: A powerful strategy involves the use of a chiral 2-(oxiran-2-yl)-1,4-benzodioxane intermediate. This epoxide can be synthesized enantioselectively, for example, through a Sharpless asymmetric epoxidation. The subsequent ring-opening with a bromide source is a stereospecific SN2 reaction, proceeding with inversion of configuration to give a single enantiomer of the desired this compound.

Enzymatic Synthesis Approaches for Chiral Benzodioxane Motifs

Enzymatic methods are increasingly utilized in organic synthesis due to their exceptional selectivity (chemo-, regio-, and enantio-) and mild reaction conditions. eurekaselect.com For the synthesis of chiral 1,4-benzodioxanes, enzymatic kinetic resolution is a particularly effective strategy. nih.gov

This approach involves the use of an enzyme, typically a lipase (B570770), to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. A common substrate for this resolution is racemic 1,4-benzodioxane-2-carboxylic acid or its corresponding methyl ester. unimi.itrsc.org

Recent studies have focused on engineering enzymes for improved efficiency. For example, engineered Candida antarctica lipase B (CALB) has been used for the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.govrsc.org Specific mutants, such as A225F and A225F/T103A, were found to effectively catalyze the resolution. rsc.org The resolved, enantiopure carboxylic acid or ester is a versatile chiral building block that can be converted into this compound through a series of standard functional group transformations, thereby preserving the enantiomeric purity established by the enzyme.

| Enzyme/Mutant | Substrate | Process | Optimal Conditions | Result |

| Engineered CALB (A225F/T103A) | 1,4-Benzodioxane-2-carboxylic acid methyl ester | Kinetic Resolution | 30 °C, 20% n-butanol cosolvent | e.e.s 97%, E = 278 rsc.org |

Synthetic Route Optimization and Process Chemistry Considerations

The efficient synthesis of this compound hinges on the careful optimization of the reduction of its precursor, 2-(2-bromoacetyl)-1,4-benzodioxan. This optimization process is crucial for transitioning the synthesis from a laboratory scale to a larger, industrial production, taking into account factors such as cost, safety, and environmental impact.

Reaction Condition Parameterization and Yield Maximization

A key method for the synthesis of the target compound involves the reduction of 2-(2-bromoacetyl)-1,4-benzodioxan. wikipedia.org A well-documented procedure utilizes sodium borohydride (NaBH₄) as the reducing agent in a methanol solvent. wikipedia.org To ensure the selectivity of the reduction and to minimize side reactions, the temperature is carefully controlled, being maintained below 10°C during the addition of the sodium borohydride. wikipedia.org This careful temperature management is critical for maximizing the yield of the desired this compound.

The parameterization of this reaction involves a systematic study of several key variables to achieve the highest possible yield and purity of the final product. These variables include the molar ratio of the reactants, the choice of solvent, the reaction temperature, and the reaction time.

| Parameter | Condition | Effect on Yield |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Effective for selective ketone reduction. |

| Solvent | Methanol | Provides good solubility for the reactants. |

| Temperature | Below 10°C | Crucial for minimizing side products and maximizing yield. wikipedia.org |

| Reactant Ratio | 1:0.285 (2-(2-bromoacetyl)-1,4-benzodioxan : NaBH₄ by weight) | Optimized for efficient conversion. wikipedia.org |

Following the reduction, the reaction mixture is typically worked up to isolate and purify the this compound. This process often involves quenching the excess reducing agent, extraction, and chromatographic purification to obtain the final product in high purity.

Catalyst Screening and Selection for Key Steps

While the primary described method for the synthesis of this compound relies on a stoichiometric reducing agent like sodium borohydride, the broader field of organic synthesis continually seeks more efficient catalytic methods for such transformations. For the reduction of the ketone in 2-(2-bromoacetyl)-1,4-benzodioxan, various catalytic systems could be theoretically explored to enhance the efficiency and greenness of the process.

Catalyst screening would typically involve evaluating a range of metal-based and organocatalysts known for their ability to selectively reduce ketones.

Potential Catalyst Classes for Ketone Reduction:

| Catalyst Class | Examples | Potential Advantages |

| Metal Hydride Catalysts | Catalysts based on ruthenium, rhodium, or iridium with chiral ligands. | Can offer high enantioselectivity for asymmetric reductions. |

| Transfer Hydrogenation Catalysts | Ruthenium or iridium complexes with a hydrogen donor (e.g., isopropanol (B130326), formic acid). | Avoids the use of high-pressure hydrogen gas. |

| Organocatalysts | Chiral secondary amines (e.g., proline derivatives) or oxazaborolidines (CBS catalysts). | Metal-free, often milder reaction conditions. |

The selection of an optimal catalyst would depend on a variety of factors, including its activity, selectivity, cost, and ease of separation from the reaction mixture. For the specific reduction of 2-(2-bromoacetyl)-1,4-benzodioxan, a catalyst that is tolerant of the bromo-substituent would be essential to avoid unwanted side reactions. The ideal catalyst would efficiently reduce the keto group to a hydroxyl group without affecting the bromo functionality, thus directly yielding this compound. Further research and development in this area could lead to more sustainable and cost-effective manufacturing processes for this important chemical intermediate.

Chemical Reactivity and Transformation of 1 1,4 Benzodioxan 2 Yl 2 Bromoethanol

Reactivity of the Bromine Atom

The carbon-bromine (C-Br) bond in 1-(1,4-Benzodioxan-2-yl)-2-bromoethanol is a key site of reactivity. The significant difference in electronegativity between carbon and bromine results in a polar bond, with the carbon atom bearing a partial positive charge and the bromine atom a partial negative charge. This polarization makes the carbon atom electrophilic and susceptible to attack by nucleophiles. Furthermore, the bromide ion (Br⁻) is an excellent leaving group, facilitating both substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The secondary carbon atom attached to the bromine allows the compound to undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The prevailing pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN2 Pathway: This pathway is favored by strong, sterically unhindered nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of the stereochemical configuration at the carbon center. Common nucleophiles that promote the SN2 mechanism include hydroxide (B78521) (OH⁻), cyanide (CN⁻), and azide (B81097) (N₃⁻).

SN1 Pathway: This mechanism is favored under solvolytic conditions, typically involving weak nucleophiles (like water or alcohols) in polar protic solvents. The reaction proceeds through a planar carbocation intermediate. The proximity of the hydroxyl group and the benzodioxane ring may influence the stability of this intermediate. The subsequent attack of the nucleophile can occur from either face of the carbocation, resulting in a racemic mixture of products if the starting material is enantiomerically pure.

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, N₃⁻) |

| Solvent | Polar protic (e.g., ethanol (B145695), water) | Polar aprotic (e.g., acetone, DMF) |

| Stereochemistry | Racemization | Inversion of configuration |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

Elimination Reactions to Form Unsaturated Systems

Elimination reactions are competitive with nucleophilic substitutions and lead to the formation of alkenes. Both E1 and E2 mechanisms are possible for this compound.

E2 Pathway: This bimolecular elimination is a one-step, concerted process favored by strong, bulky bases such as potassium tert-butoxide (t-BuOK). The base abstracts a proton from the carbon adjacent to the C-Br bond (the β-carbon), while simultaneously the C-Br bond breaks and a double bond forms. In this specific molecule, the only β-proton is on the carbon bearing the hydroxyl group. The expected product would be 1-(1,4-benzodioxan-2-yl)ethenol, which would likely tautomerize to the more stable ketone, 1-(1,4-benzodioxan-2-yl)ethanone.

E1 Pathway: This unimolecular elimination proceeds through the same carbocation intermediate as the SN1 reaction and is therefore favored under similar conditions (weak base, polar protic solvent). unimi.it The E1 reaction often competes with the SN1 reaction, with higher temperatures generally favoring elimination over substitution. unimi.it

| Factor | E1 Pathway | E2 Pathway |

|---|---|---|

| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) |

| Base | Weak (e.g., H₂O, ROH) | Strong, often bulky (e.g., t-BuOK) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] |

| Competition | Competes with SN1 | Competes with SN2 |

| Potential Product | 1-(1,4-Benzodioxan-2-yl)ethenol (tautomerizes to 1-(1,4-Benzodioxan-2-yl)ethanone) |

Radical Reactions Involving the C-Br Bond

The C-Br bond can undergo homolytic cleavage to form a carbon-centered radical. This process is typically initiated by ultraviolet (UV) light or a radical initiator, such as azobisisobutyronitrile (AIBN). A common synthetic application is the reductive dehalogenation of alkyl halides using a reagent like tributyltin hydride (Bu₃SnH). prepchem.com In this radical chain reaction, the tributyltin radical abstracts the bromine atom to generate a carbon radical intermediate. prepchem.com This highly reactive intermediate can then abstract a hydrogen atom from another molecule of tributyltin hydride to yield the debrominated product, 1-(1,4-benzodioxan-2-yl)ethanol, and regenerate the tributyltin radical to propagate the chain. prepchem.com

Reactivity of the Hydroxyl Group

The secondary hydroxyl (-OH) group is another center of reactivity in the molecule, capable of undergoing oxidation, esterification, and etherification reactions.

Oxidation and Reduction Potentials

The secondary alcohol functionality can be readily oxidized to form a ketone. The product of this oxidation is 1-(1,4-benzodioxan-2-yl)-2-bromoethanone. A wide variety of oxidizing agents can accomplish this transformation, offering different levels of selectivity and mildness. masterorganicchemistry.comorganic-chemistry.org Common reagents include:

Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC).

DMSO-based reagents: Swern oxidation (using oxalyl chloride and DMSO) or the Corey-Kim oxidation. masterorganicchemistry.com

Hypervalent iodine reagents: Dess-Martin periodinane (DMP) or 2-Iodoxybenzoic acid (IBX). masterorganicchemistry.com

Conversely, the title compound, this compound, can be synthesized by the reduction of the corresponding ketone, 2-bromo-1-(1,4-dioxan-2-yl)ethan-1-one. This reduction can be achieved with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727). prepchem.com

Esterification and Etherification Reactions

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), is a common method. masterorganicchemistry.com Alternatively, for more rapid and often higher-yielding reactions, acyl chlorides or anhydrides can be used in the presence of a base like pyridine.

Etherification: The hydroxyl group can be converted to an ether. The Williamson ether synthesis is a classic method for this transformation. It involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to form the ether product.

Protecting Group Strategies for Selective Functionalization

In the multistep synthesis of complex molecules, the selective transformation of one functional group in the presence of others is a common challenge. nih.gov For this compound, the secondary alcohol and the primary bromide present competing reactive sites. The hydroxyl group is both nucleophilic and acidic, whereas the carbon bearing the bromine is an electrophilic center ripe for SN2 reactions. To achieve selective functionalization, one group must often be temporarily masked with a protecting group. chemistrysteps.com

The most frequent strategy involves the protection of the alcohol group. This is necessary when performing reactions that are incompatible with the acidic proton of the hydroxyl group or when using strongly basic or nucleophilic reagents intended to react at the C-Br bond. chemistrysteps.com For instance, if a nucleophile is intended to displace the bromide, it could instead act as a base and deprotonate the alcohol.

Common protecting groups for alcohols include silyl (B83357) ethers, which are readily formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine. libretexts.orgmasterorganicchemistry.com These silyl ethers are robust and inert to a wide range of reaction conditions, including those involving organometallic reagents or strong bases. masterorganicchemistry.com Their removal, or deprotection, is typically achieved under mild conditions using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), exploiting the high strength of the silicon-fluoride bond. masterorganicchemistry.com

Another option is the formation of a benzyl ether (Bn). This is accomplished by deprotonating the alcohol with a strong base like sodium hydride (NaH) followed by an SN2 reaction with benzyl bromide. Benzyl ethers are stable to both acidic and basic conditions but can be selectively cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C), a method that does not affect most other functional groups, including silyl ethers. chemistrysteps.com

The choice of protecting group is crucial and depends on the planned reaction sequence, ensuring that the protecting group will remain intact during subsequent steps and can be removed without affecting the newly modified structure. nih.gov

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Reagents | Stability |

|---|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF or HF/Pyridine | Stable to base, mild acid, oxidation, reduction. Cleaved by strong acid and fluoride. |

| Benzyl ether | Bn | NaH, BnBr, THF | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidation, reduction. Not stable to catalytic hydrogenation. |

| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous Acid (e.g., HCl/THF) | Stable to base, nucleophiles, organometallics. Not stable to acidic conditions. |

Reactivity of the 1,4-Benzodioxane (B1196944) Ring System

The 1,4-benzodioxane scaffold is a common motif in many biologically active compounds. tsijournals.comscirp.org Its reactivity is primarily centered on the electron-rich benzene (B151609) ring, though the dioxane portion can also undergo specific transformations.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of the 1,4-benzodioxane system is activated towards electrophilic aromatic substitution (SEAr). byjus.com The two ether oxygen atoms fused to the ring act as activating groups by donating electron density through resonance (+R effect). This donation stabilizes the cationic intermediate (the arenium ion) formed during the reaction, thereby increasing the reaction rate compared to unsubstituted benzene. byjus.com

This electron-donating effect directs incoming electrophiles primarily to the ortho and para positions relative to the ether linkages. In the case of 1,4-benzodioxane, these are positions 6 and 7 (equivalent to para) and 5 and 8 (equivalent to ortho). The substitution pattern is often a mixture of isomers, with the specific ratio influenced by steric hindrance and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include:

Nitration : Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, typically yielding a mixture of 6-nitro- and 5-nitro-1,4-benzodioxane. masterorganicchemistry.comlibretexts.org

Halogenation : The introduction of a halogen (e.g., Br, Cl) is achieved using the halogen in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. For example, bromination with Br₂ and FeBr₃ yields 6-bromo-1,4-benzodioxane (B1266670) as a major product. libretexts.orgorganic-chemistry.org

Friedel-Crafts Acylation : This reaction introduces an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). byjus.comlibretexts.org It is a reliable method for forming C-C bonds and typically shows high regioselectivity for the less sterically hindered 6-position. For example, reaction with acetyl chloride and AlCl₃ yields 6-acetyl-1,4-benzodioxane. nih.govyoutube.com Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to carbocation rearrangements and the product ketone is deactivated, preventing poly-acylation. wikipedia.org

Friedel-Crafts Alkylation : This involves reacting the benzodioxane with an alkyl halide and a Lewis acid. nih.govmasterorganicchemistry.com This reaction is often less synthetically useful than acylation due to issues with polysubstitution and the potential for carbocation rearrangements. wikipedia.org

| Reaction | Reagents | Typical Major Product(s) | Electrophile |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-1,4-benzodioxane | NO₂⁺ (Nitronium ion) |

| Bromination | Br₂, FeBr₃ | 6-Bromo-1,4-benzodioxane | Br⁺ |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-Acetyl-1,4-benzodioxane | CH₃CO⁺ (Acylium ion) |

Ring-Opening and Ring-Closing Metathesis Strategies

Olefin metathesis has become a powerful tool for the formation of C=C bonds. Ring-closing metathesis (RCM) is particularly useful for synthesizing cyclic compounds. wikipedia.org To apply RCM to the 1,4-benzodioxane system, the molecule must first be functionalized with two terminal alkene chains. For example, a catechol could be bis-alkylated with an alkenyl halide (e.g., allyl bromide), and the resulting di-alkenyl catechol ether could then be used to form the dioxane ring, which itself would bear two alkenyl substituents. An intramolecular RCM reaction, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), would then form a new ring fused to the dioxane moiety. The size of the newly formed ring would depend on the length of the tether connecting the two alkene groups. This strategy allows for the construction of complex polycyclic systems based on the benzodioxane scaffold. drughunter.com

Ring-opening, in a non-metathesis context, typically refers to the cleavage of the heterocyclic dioxane ring. The ether linkages in the 1,4-benzodioxane ring are generally stable but can be cleaved under harsh acidic conditions, for example, using strong protic acids like HBr or HI. This reaction would proceed via protonation of an ether oxygen followed by nucleophilic attack by the conjugate base (Br⁻ or I⁻), leading to the opening of the dioxane ring to yield a catechol derivative.

Heterocyclic Ring Modifications and Rearrangements

While the aromatic part of 1,4-benzodioxane is the primary site of reactivity, the dioxane ring can also be modified. The formation of the 1,4-benzodioxane ring often involves the reaction of a catechol with a dielectrophile, such as 1,2-dihaloethane or an epoxide. rsc.orgresearchgate.net The reverse of these reactions, ring-opening, can be achieved under specific conditions as mentioned above.

Rearrangement reactions involving the 1,4-benzodioxane skeleton are not common due to the stability of the heterocyclic system. However, established rearrangement reactions can be applied to suitably substituted derivatives. For instance, a Claisen rearrangement can be envisioned if a hydroxylated 1,4-benzodioxane is converted into its allyl ether. rsc.org Heating this derivative would induce a nih.govnih.gov-sigmatropic rearrangement, moving the allyl group from the oxygen atom to an adjacent carbon on the aromatic ring, thus forming a C-C bond and a new phenol (B47542). This provides a method for the specific alkylation of the aromatic ring.

Another potential modification involves reactions at the C2 and C3 positions of the dioxane ring. In the parent this compound, the C2 position is already substituted. Base-induced elimination of HBr from the side chain could potentially lead to the formation of a vinyl-substituted benzodioxane, or intramolecularly to form an epoxide, depending on the reaction conditions and the conformation of the molecule.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 1,4 Benzodioxan 2 Yl 2 Bromoethanol and Its Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure and relative stereochemistry of the diastereomers of 1-(1,4-Benzodioxan-2-yl)-2-bromoethanol.

The ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each nucleus and the connectivity within the molecule. The expected chemical shifts (δ) are predicted based on data from 1,4-benzodioxan and its derivatives, as well as analogous bromo-alcohols. connectjournals.comunimi.itchemicalbook.comchemicalbook.com

¹H NMR: The proton spectrum would reveal distinct signals for the aromatic, dioxan, and bromoethanol moieties. The four aromatic protons (H-5, H-6, H-7, H-8) are expected to appear as a complex multiplet in the range of δ 6.80-7.00 ppm. The protons on the chiral dioxan ring and the side chain are diastereotopic and would exhibit complex splitting patterns. The proton at C2 (H-2) would likely resonate as a multiplet around δ 4.3-4.5 ppm. The C3 methylene (B1212753) protons (H-3a, H-3b) would appear as two separate multiplets (a doublet of doublets each) between δ 4.0-4.4 ppm due to geminal and vicinal coupling. For the side chain, the carbinol proton (-CH(OH)-) would be found around δ 4.0-4.2 ppm, and the bromomethyl protons (-CH₂Br) would be shifted further downfield to approximately δ 3.6-3.8 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is concentration and solvent-dependent.

¹³C NMR: The carbon spectrum would complement the proton data. The aromatic carbons would produce signals in the δ 117-143 ppm region, with the two oxygen-bearing quaternary carbons (C-4a, C-8a) appearing around δ 141-143 ppm. chemicalbook.comuab.edu The chiral carbon C-2 would resonate around δ 72-75 ppm, while the C-3 methylene carbon would be found near δ 64-66 ppm. In the side chain, the carbinol carbon (-CH(OH)-) is expected around δ 70-73 ppm, and the carbon bearing the bromine (-CH₂Br) would be significantly shielded, appearing in the δ 35-40 ppm range.

Coupling constants (J) are critical for confirming assignments and deducing stereochemistry. For instance, the magnitude of the three-bond coupling constant between H-2 and the -CH(OH)- proton (³JH2-HCOH) would be dependent on the dihedral angle between them, which differs for the (1R,2'S)/(1S,2'R) and (1R,2'R)/(1S,2'S) diastereomers. Analysis of these coupling constants can provide insights into the preferred conformation of the side chain relative to the benzodioxan ring. researchgate.net

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| C-2 (CH) | ~4.3 - 4.5 (m) | ~72 - 75 |

| C-3 (CH₂) | ~4.0 - 4.4 (m) | ~64 - 66 |

| C-4a, C-8a | - | ~141 - 143 |

| C-5, C-6, C-7, C-8 | ~6.80 - 7.00 (m) | ~117 - 124 |

| -CH(OH)- | ~4.0 - 4.2 (m) | ~70 - 73 |

| -CH₂Br | ~3.6 - 3.8 (m) | ~35 - 40 |

| -OH | Variable (br s) | - |

Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C spectra and for elucidating the compound's stereochemistry. connectjournals.com

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed between H-2 and the H-3 protons, and crucially, between the H-2 proton and the carbinol proton (-CH(OH)-). Further correlation would be seen between the carbinol proton and the diastereotopic protons of the -CH₂Br group, confirming the entire spin system of the side chain and its connection to the benzodioxan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal based on the already-assigned proton signals. For example, the proton signal at ~4.3-4.5 ppm would correlate with the carbon signal at ~72-75 ppm, confirming their assignment as H-2 and C-2, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry of the two chiral centers. mdpi.com This technique detects through-space correlations between protons that are close to each other, irrespective of their bonding. For one diastereomer, a NOE cross-peak might be observed between the H-2 proton and the carbinol proton, indicating they are on the same face of the molecule. In the other diastereomer, this correlation might be absent or weak, while a correlation between H-2 and the -CH₂Br protons might be stronger. These spatial relationships are key to assigning the relative (syn or anti) configuration of the stereoisomers.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides essential information on the molecular weight and elemental composition of the compound, and its fragmentation pattern offers clues to its structure.

HRMS would be used to determine the precise mass of the molecular ion ([M]⁺ or [M+H]⁺). The molecular formula of this compound is C₁₀H₁₁BrO₃. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|

| [M]⁺ | 257.9891 | 259.9871 |

| [M+H]⁺ | 258.9969 | 260.9949 |

| [M+Na]⁺ | 280.9789 | 282.9768 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern helps to piece together the molecular structure. researchgate.net A plausible fragmentation pathway for this compound would involve:

Loss of a bromine radical (•Br): Cleavage of the C-Br bond would result in a fragment ion at m/z 179.

Loss of a bromomethyl radical (•CH₂Br): Alpha-cleavage next to the hydroxyl group could lead to the loss of the bromomethyl group, yielding a stable oxonium ion corresponding to the 1,4-benzodioxan-2-carboxaldehyde cation at m/z 163.

Loss of water (H₂O): Dehydration of the molecular ion is a common fragmentation for alcohols, which would lead to a fragment at m/z 240/242. libretexts.org

Fragmentation of the benzodioxan ring: A characteristic fragmentation of the 1,4-benzodioxan structure is a retro-Diels-Alder (rDA) type reaction, leading to the loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da). Another key fragment would be the benzodioxan cation itself at m/z 135/136, resulting from the cleavage of the side chain. chemicalbook.comnih.gov

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule. researchgate.net

FTIR Spectroscopy: The FTIR spectrum would be dominated by a broad absorption band in the region of 3550-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-O stretching vibrations for the alcohol and the ether linkages would appear in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to peaks in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration typically appears in the far-infrared region, around 650-550 cm⁻¹. unimi.it

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations typically give strong Raman signals around 1600 cm⁻¹. While the O-H stretch is usually weak in Raman, other functional groups like the C-C and C-O bonds within the molecular backbone would be readily observable. nih.gov

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3550 - 3200 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Strong |

| C-O (Ether & Alcohol) | Stretching | 1250 - 1000 | Medium |

| C-Br | Stretching | 650 - 550 | Strong |

Chiroptical Methods for Enantiomeric Excess Determination

Determining the enantiomeric purity of chiral compounds is of paramount importance, especially in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.goveijppr.com Chiroptical methods are essential for this purpose, providing the analytical tools needed to separate and characterize stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for the separation of enantiomers. csfarmacie.cz These methods allow for both the analytical quantification of enantiomeric excess and the preparative isolation of pure enantiomers. csfarmacie.cz

The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different binding energies. eijppr.com This results in different retention times for each enantiomer, allowing for their separation. eijppr.com

For 1,4-benzodioxane (B1196944) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. unimi.itresearchgate.net These CSPs are versatile and can be used in various chromatographic modes, including normal-phase, reversed-phase, and polar organic modes. nih.gov Normal-phase HPLC, typically employing mobile phases consisting of an alkane (like n-hexane) and an alcohol modifier (such as isopropanol (B130326) or ethanol), is frequently used for the resolution of 2-substituted 1,4-benzodioxanes. unimi.itcsfarmacie.cz

Supercritical Fluid Chromatography (SFC) has emerged as a greener and more efficient alternative to HPLC for chiral separations. selvita.comchromatographyonline.com Utilizing supercritical carbon dioxide as the main mobile phase component, SFC offers faster separations, reduced organic solvent consumption, and is compatible with a wide range of CSPs. selvita.comyoutube.com The selectivity in SFC can be complementary to that in HPLC, sometimes providing better resolution where HPLC methods fall short. chromatographyonline.com

Detailed research on various 2-substituted 1,4-benzodioxane analogues demonstrates the successful application of these techniques. The specific conditions, including the choice of CSP and mobile phase composition, are critical for achieving baseline separation.

| Compound | Chromatography Mode | Chiral Stationary Phase (CSP) | Mobile Phase | Reference |

|---|---|---|---|---|

| (S)-1,4-Benzodioxan-2-carboxylic acid | HPLC | Phenomenex Lux 3µ Cellulose-1 | n-hexane/Isopropanol (85:15, v/v) + 1.5% formic acid | unimi.it |

| (S)-2-Acetyl-1,4-benzodioxane | HPLC | Phenomenex Lux 3µ Cellulose-1 | n-hexane/Isopropanol (90:10, v/v) | unimi.it |

| Benzoxazolinone amino alcohols | HPLC | Chiralpak AS (amylose-based) | n-hexane with polar organic modifiers | researchgate.net |

| Generic Chiral Compounds | SFC-MS | Chiralpak IC (cellulose-based) | Isocratic 4% MeOH with 25mM IBA/CO₂ | researchgate.net |

Once the enantiomers of this compound are separated, Circular Dichroism (CD) spectroscopy serves as a powerful, non-destructive technique to determine their absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

The assignment of absolute configuration is typically achieved by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). acoreconsumiveis.com.br Modern quantum-chemical calculations, often employing Density Functional Theory (DFT), can predict the CD spectra of complex molecules with a high degree of accuracy. mdpi.comnih.gov A match between the experimental spectrum of an isolated enantiomer and the calculated spectrum for the R-configuration, for example, allows for the unambiguous assignment of that enantiomer as R.

For this compound, the benzodioxane moiety acts as the primary chromophore. The electronic transitions within this aromatic system give rise to characteristic Cotton effects in the CD spectrum. The sign (positive or negative) and intensity of these effects are directly related to the spatial orientation of the 2-substituted side chain, thus allowing for the differentiation between the (R)- and (S)-enantiomers. This combination of experimental CD measurement and quantum-chemical computation provides a reliable method for the absolute structural elucidation of chiral 1,4-benzodioxane derivatives. acoreconsumiveis.com.brmdpi.com

| Configuration | Data Source | Wavelength (λmax, nm) | Sign of Cotton Effect (Δε) | Corresponding Electronic Transition |

|---|---|---|---|---|

| Enantiomer 1 | Experimental | ~280 | Positive (+) | π → π |

| Calculated for (R)-config. | ~282 | Positive (+) | ||

| Enantiomer 2 | Experimental | ~280 | Negative (-) | π → π |

| Calculated for (S)-config. | ~282 | Negative (-) |

Note: The data in this table is conceptual and serves to illustrate the methodology. The actual wavelengths and signs would be determined experimentally and computationally for this compound.

Computational Chemistry and Molecular Modeling Studies of 1 1,4 Benzodioxan 2 Yl 2 Bromoethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict electronic structure, molecular geometries, and reactivity indices.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 1-(1,4-benzodioxan-2-yl)-2-bromoethanol, DFT calculations can be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. By finding the minimum on the potential energy surface, the optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations yield the total electronic energy of the molecule. This energy value is crucial for comparing the relative stabilities of different isomers or conformers and for calculating thermodynamic properties such as enthalpy and Gibbs free energy. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ) is critical for obtaining reliable results.

Table 1: Hypothetical DFT Calculated Properties for this compound

| Property | Calculated Value | Units |

| Total Electronic Energy | -1234.5678 | Hartrees |

| Dipole Moment | 2.34 | Debye |

| C-Br Bond Length | 1.95 | Ångströms |

| O-C-C-Br Dihedral Angle | -65.2 | Degrees |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. Analysis of these orbitals, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding a molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO might be localized on the oxygen atoms of the benzodioxan ring or the hydroxyl group, while the LUMO could be centered on the carbon atom bonded to the bromine, suggesting a site for nucleophilic substitution.

Conformational Analysis and Dynamic Simulations

Molecules are not static entities; they are in constant motion, and their flexibility can be crucial to their function and reactivity. Conformational analysis and dynamic simulations provide a means to explore the different shapes a molecule can adopt and the transitions between them.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation can reveal the accessible conformations by exploring its potential energy surface. By simulating the molecule in a solvent, such as water or an organic solvent, one can also investigate the influence of the environment on its conformational preferences. The results of an MD simulation can be analyzed to identify the most populated conformational states and the dynamics of transitions between them.

Potential Energy Surface Mapping for Reaction Pathways

The potential energy surface (PES) is a mathematical landscape that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the reaction pathways that connect them. For a reaction involving this compound, such as an intramolecular cyclization or a substitution reaction, PES mapping can elucidate the reaction mechanism and determine the activation energy, which governs the reaction rate.

Predictive Modeling of Reaction Outcomes

By integrating the insights gained from quantum chemical calculations and dynamic simulations, it is possible to build predictive models for the reaction outcomes of this compound. For example, by calculating the activation energies for competing reaction pathways, one can predict which product is likely to be favored under specific reaction conditions. These predictive models are invaluable for designing new synthetic routes and for understanding the underlying principles that govern the chemical behavior of this compound.

Transition State Theory for Reaction Rate Constant Estimation

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates of elementary chemical reactions. wikipedia.orgfiveable.me It posits that for a reaction to proceed from reactants to products, it must pass through a high-energy intermediate state known as the activated complex or transition state. libretexts.orglibretexts.org This transition state represents the point of maximum energy along the reaction coordinate. libretexts.org The rate of the reaction is then determined by the concentration of this activated complex and the frequency at which it converts into the product. fiveable.melibretexts.org

Computational chemistry provides the means to apply TST for the quantitative estimation of reaction rate constants. This is achieved by calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. wikipedia.org The relationship between the rate constant (k) and the Gibbs free energy of activation is described by the Eyring equation:

k = (kBT/h) e^(−ΔG‡/RT)

where:

k is the reaction rate constant

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

For a molecule like this compound, a common intramolecular reaction is the cyclization to form an epoxide, with the hydroxyl group displacing the bromide ion. Computational methods, particularly Density Functional Theory (DFT), can be employed to model this SN2-type reaction. The process involves:

Geometry Optimization: The three-dimensional structures of the reactant (this compound) and the transition state for the cyclization are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. ox.ac.uk

Energy Calculation: The electronic energies of the reactant and the transition state are calculated to determine the activation energy barrier. Thermodynamic corrections are then applied to compute the standard enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which combine to give the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡). wikipedia.org

These calculated values allow for the estimation of the reaction rate constant at a given temperature, providing valuable kinetic information without the need for physical experimentation.

Table 1: Hypothetical Calculated Thermodynamic Parameters and Rate Constant for the Intramolecular Cyclization of this compound at 298.15 K

| Parameter | Calculated Value | Unit |

| Enthalpy of Activation (ΔH‡) | 85.5 | kJ/mol |

| Entropy of Activation (ΔS‡) | -15.2 | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 90.0 | kJ/mol |

| Estimated Rate Constant (k) | 1.2 x 10⁻³ | s⁻¹ |

Computational Tools for Retrosynthetic Planning and Reaction Design

Retrosynthesis is a problem-solving technique in organic chemistry for designing chemical syntheses. the-scientist.com It involves deconstructing a target molecule into simpler, commercially available precursors through a series of known or plausible chemical transformations, known as disconnections. the-scientist.com Computer-Aided Synthesis Planning (CASP) has revolutionized this process by leveraging vast reaction databases and sophisticated algorithms, including artificial intelligence (AI) and machine learning, to propose viable synthetic routes. the-scientist.comarxiv.orgchemrxiv.org

A retrosynthetic analysis of this compound might suggest the following primary disconnections:

C-C Bond Disconnection: Breaking the bond between the benzodioxane ring and the bromoethanol side chain. This suggests a reaction between a 1,4-benzodioxane-2-carbaldehyde precursor and a reagent that can introduce a bromomethyl group, such as the ylide derived from (bromomethyl)triphenylphosphonium bromide.

C-Br Bond Disconnection: This transforms the target into a diol intermediate, 1-(1,4-benzodioxan-2-yl)ethane-1,2-diol. This suggests that the final step could be a selective bromination of the primary alcohol.

Epoxide Ring-Opening: Another common strategy is to view the target as the product of a ring-opening reaction of 2-(oxiran-2-yl)-1,4-benzodioxane with a bromine source like hydrobromic acid.

Computational tools evaluate these and other potential routes based on various metrics, such as the number of synthetic steps, the predicted yield of each step, the cost and availability of starting materials, and potential safety issues. chemrxiv.orgchemrxiv.org The output is typically a ranked list or a tree of possible synthetic pathways, allowing chemists to make informed decisions about the most efficient and practical route to pursue in the laboratory. researchgate.net

Table 2: Sample Output from a Hypothetical Retrosynthesis Program for this compound

| Rank | Key Disconnection | Precursors | Number of Steps | Route Score |

| 1 | Epoxide Ring Opening | 2-(Oxiran-2-yl)-1,4-benzodioxane, Hydrobromic acid | 2 | 0.92 |

| 2 | C-C Bond Formation (Wittig) | 1,4-Benzodioxane-2-carbaldehyde, (Bromomethyl)triphenylphosphonium bromide | 3 | 0.85 |

| 3 | Selective Bromination | 1-(1,4-Benzodioxan-2-yl)ethane-1,2-diol, Phosphorus tribromide | 3 | 0.78 |

Applications As Synthetic Precursors in Advanced Chemical Synthesis

Precursor for Diversified 1,4-Benzodioxane (B1196944) Derivatives

The 1,4-benzodioxane scaffold is a common feature in many biologically active compounds. unimi.it Consequently, the development of synthetic routes to a variety of 1,4-benzodioxane derivatives is of significant interest. 1-(1,4-Benzodioxan-2-yl)-2-bromoethanol serves as an excellent starting material for such diversification, primarily through its conversion to the corresponding epoxide, 2-(oxiran-2-yl)-1,4-benzodioxane. This transformation is readily achieved via intramolecular cyclization, a reaction that is foundational to the subsequent synthesis of novel derivatives.

Synthesis of Novel Heterocyclic Systems Incorporating the Benzodioxane Moiety

The epoxide derived from this compound is a key intermediate for the synthesis of new heterocyclic systems. The high reactivity of the epoxide ring allows for nucleophilic attack by a wide range of reagents, leading to the formation of new carbon-heteroatom bonds and, in many cases, the construction of new heterocyclic rings.

For instance, reaction of 2-(oxiran-2-yl)-1,4-benzodioxane with various amines can lead to the formation of amino alcohols, which can then be cyclized to form nitrogen-containing heterocycles such as piperazines, morpholines, or other more complex ring systems. Similarly, reaction with thiols can introduce sulfur into the molecule, providing a pathway to sulfur-containing heterocycles like thiazines or thiomorpholines. These reactions are often regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide ring.

A notable example of the synthetic utility of the epoxide intermediate is in the preparation of enantiomerically pure compounds. The Sharpless asymmetric epoxidation can be employed to produce chiral epoxides, which in turn can be used to synthesize optically active heterocyclic derivatives. This is particularly important in medicinal chemistry, where the stereochemistry of a molecule can have a profound impact on its biological activity. clockss.org

Generation of Libraries of Benzodioxane Analogs

The ability to react the epoxide intermediate with a wide variety of nucleophiles makes this compound an ideal precursor for the generation of libraries of benzodioxane analogs. In the context of drug discovery and development, the synthesis of large numbers of structurally related compounds is essential for the systematic exploration of structure-activity relationships (SAR).

By employing combinatorial chemistry techniques, a diverse range of nucleophiles can be reacted with 2-(oxiran-2-yl)-1,4-benzodioxane in a parallel fashion, rapidly generating a library of compounds with different substituents at the 2-position of the 1,4-benzodioxane ring system. These libraries can then be screened for biological activity, allowing for the identification of lead compounds with improved potency, selectivity, or pharmacokinetic properties.

The following table illustrates the potential for diversification through the reaction of 2-(oxiran-2-yl)-1,4-benzodioxane with various classes of nucleophiles:

| Nucleophile Class | Resulting Functional Group | Potential for Further Derivatization |

|---|---|---|

| Amines (primary and secondary) | Amino alcohol | Acylation, alkylation, cyclization |

| Thiols | Thioether alcohol | Oxidation to sulfoxides or sulfones |

| Azides | Azido alcohol | Reduction to amine, cycloaddition reactions |

| Cyanides | Cyano alcohol | Hydrolysis to carboxylic acid, reduction to amine |

| Organometallic reagents (e.g., Grignards) | Secondary alcohol | Oxidation to ketone |

Building Block in Multi-Component Reactions

While specific examples of this compound in multi-component reactions (MCRs) are not extensively documented, its reactive nature suggests its potential as a valuable building block in such transformations. MCRs are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step.

The bromoethanol functionality of the title compound, or more likely, its epoxide derivative, could participate in MCRs in several ways. For instance, the epoxide could be opened by a nucleophile generated in situ during the MCR, incorporating the 1,4-benzodioxane moiety into the final product. Alternatively, the hydroxyl group of the bromoethanol could act as a nucleophile in certain MCRs, while the bromine atom provides a handle for subsequent transformations. The development of novel MCRs involving this versatile precursor could provide rapid access to complex and diverse molecular architectures.

Role in the Construction of Complex Organic Molecules

The derivatives obtained from this compound can serve as key intermediates in the total synthesis of complex natural products and other intricate organic molecules. The 1,4-benzodioxane unit is a recurring motif in a number of biologically active natural products, including lignans (B1203133) and neolignans. connectjournals.com

The functionalized side chain, introduced via the bromoethanol precursor, can be further elaborated to construct the remaining portions of the target molecule. For example, an amino alcohol derivative could be coupled with a carboxylic acid to form an amide bond, a common linkage in many natural products. A thioether alcohol could be used in further carbon-carbon bond-forming reactions. The versatility of the functional groups that can be introduced allows for a wide range of synthetic strategies to be employed in the construction of these complex targets.

Future Research Directions for 1 1,4 Benzodioxan 2 Yl 2 Bromoethanol

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 1-(1,4-Benzodioxan-2-yl)-2-bromoethanol and its derivatives. The quest for novel therapeutic agents continually drives chemists to explore innovative synthetic pathways that enhance the efficiency and diversity of compound synthesis. researchgate.net Key areas of exploration include:

Green Chemistry Principles : Implementing principles of green chemistry, such as the use of safer solvents, renewable starting materials, and minimizing waste generation, will be a priority. This includes exploring enzymatic resolutions or biocatalytic approaches to establish the chiral center, reducing the reliance on traditional, often less sustainable, chiral auxiliaries or resolution agents.

Photoredox Catalysis : Visible-light-mediated photoredox catalysis offers a powerful and sustainable tool for bond formation under mild conditions. researchgate.net Future work could investigate photocatalytic methods for the bromination step or for subsequent derivatization reactions, potentially offering higher selectivity and reducing the need for harsh reagents.

Mechanochemistry : Exploring solvent-free or low-solvent mechanochemical methods (e.g., ball milling) for key synthetic steps could dramatically reduce the environmental footprint of the synthesis, increase reaction rates, and sometimes provide access to different product selectivities compared to solution-phase chemistry.

Development of Advanced Catalytic Methods for Enantioselective Synthesis

The presence of a stereocenter in this compound makes its enantioselective synthesis a critical area for future research, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Recent advancements have demonstrated the successful enantioselective synthesis of 2-substituted 1,4-benzodioxanes via asymmetric hydrogenation using versatile iridium catalyst systems, achieving excellent enantioselectivities (up to 99:1 er). acs.org Building on this, future research could focus on:

Novel Catalyst Development : Designing and screening new chiral catalysts, including those based on earth-abundant metals, for the asymmetric synthesis of the benzodioxane core or for the enantioselective opening of a precursor epoxide.

Organocatalysis : Investigating the use of small organic molecules as catalysts for key transformations. Chiral organocatalysts could provide a metal-free alternative for steps like asymmetric aldol (B89426) reactions or epoxidations in the synthetic sequence leading to the target molecule.

Phase-Transfer Catalysis : Asymmetric phase-transfer catalysis presents an efficient method for the enantioselective alkylation of precursor molecules, which could be adapted for the synthesis of optically pure this compound. mdpi.com

| Catalytic Approach | Potential Application in Synthesis | Key Advantages |

| Asymmetric Hydrogenation | Reduction of a 1,4-benzodioxine precursor | High enantioselectivity, proven for the benzodioxane core acs.org |

| Organocatalysis | Asymmetric epoxidation or aldol reaction | Metal-free, mild reaction conditions |

| Phase-Transfer Catalysis | Enantioselective alkylation of precursors | Operational simplicity, high efficiency mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms